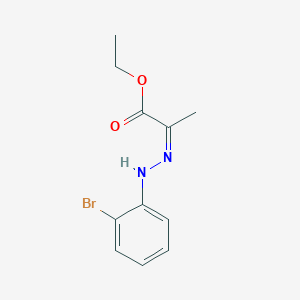

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate typically involves the reaction of ethyl 2-oxo-2-(2-bromophenyl)acetate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate involves its interaction with various molecular targets. In medicinal chemistry, the compound can act as an enzyme inhibitor or receptor modulator. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the bromophenyl moiety can interact with hydrophobic pockets in protein structures, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-ethyl 2-(2-(2-chlorophenyl)hydrazono)propanoate

- (E)-ethyl 2-(2-(2-fluorophenyl)hydrazono)propanoate

- (E)-ethyl 2-(2-(2-iodophenyl)hydrazono)propanoate

Uniqueness

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions, such as nucleophilic substitution, compared to its chloro, fluoro, and iodo analogs. The bromine atom also enhances the compound’s ability to form halogen bonds, which can be exploited in the design of novel materials and pharmaceuticals.

Actividad Biológica

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, a compound featuring a bromophenyl moiety and a hydrazone functional group, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H13BrN2O2 with a molecular weight of approximately 285.14 g/mol. The presence of the bromine atom contributes to its unique electronic and steric properties, enhancing its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 337.3 ± 44.0 °C at 760 mmHg |

| Flash Point | 157.8 ± 28.4 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.

- Receptor Modulation : The bromophenyl moiety enhances binding affinity to hydrophobic pockets in protein structures, potentially modulating receptor activity.

- Chelation : The compound's structure allows for chelation of metal ions, which may be valuable in designing ligands for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values less than that of the standard drug doxorubicin against Jurkat cells, indicating strong cytotoxicity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens:

- Bacterial Activity : Preliminary studies suggest that it exhibits antibacterial activity comparable to standard antibiotics such as gentamicin and ciprofloxacin against Gram-positive and Gram-negative bacteria .

- Fungal Activity : While some derivatives have shown antifungal properties, specific studies on this compound are ongoing to determine its efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction between an appropriate aldehyde or ketone with hydrazine derivatives under controlled conditions. This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Applications in Medicinal Chemistry

- Drug Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for further drug development.

- Organic Synthesis : It is utilized as a building block for synthesizing heterocycles and other pharmaceutical compounds.

Propiedades

IUPAC Name |

ethyl (2Z)-2-[(2-bromophenyl)hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWATJIINFXJFJ-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1Br)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.